2-Bromo-6-(1-phenylpropoxy)pyridine
Overview
Description
2-Bromo-6-(1-phenylpropoxy)pyridine is an organic compound that belongs to the class of bromopyridines. These compounds are characterized by the presence of a bromine atom attached to a pyridine ring. The compound also contains a phenyl-propoxy group, which adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-phenylpropoxy)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the phenyl-propoxy group. One possible synthetic route could be:
Bromination: Starting with 2,6-dihydroxypyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: The brominated pyridine can then undergo alkylation with 1-phenylpropanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1-phenylpropoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the phenyl-propoxy group or the pyridine ring.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.
Scientific Research Applications
2-Bromo-6-(1-phenylpropoxy)pyridine could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration as a potential pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 2-Bromo-6-(1-phenylpropoxy)pyridine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, its reactivity would be influenced by the electronic and steric properties of the bromine and phenyl-propoxy groups.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxypyridine: Similar structure but with a methoxy group instead of a phenyl-propoxy group.
2-Bromo-6-ethoxypyridine: Similar structure but with an ethoxy group.
2-Bromo-6-(1-phenyl-ethoxy)-pyridine: Similar structure but with a phenyl-ethoxy group.
Uniqueness
2-Bromo-6-(1-phenylpropoxy)pyridine is unique due to the presence of the phenyl-propoxy group, which can influence its reactivity and interactions compared to other bromopyridines.
Properties
IUPAC Name |
2-bromo-6-(1-phenylpropoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-12(11-7-4-3-5-8-11)17-14-10-6-9-13(15)16-14/h3-10,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQBEAQYPXOBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671815 | |
Record name | 2-Bromo-6-(1-phenylpropoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146079-97-1 | |
Record name | 2-Bromo-6-(1-phenylpropoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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